molecular formula C4H8N2O3S B1681893 s-Nitroso-l-homocysteine CAS No. 139427-42-2

s-Nitroso-l-homocysteine

Cat. No.: B1681893
CAS No.: 139427-42-2
M. Wt: 164.19 g/mol
InChI Key: QWPCKAAAWDCDCW-VKHMYHEASA-N
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Description

Nitroso (2S)-2-amino-4-sulfanylbutanoate is a chiral nitroso compound featuring a nitroso (-NO) group, an amino (-NH₂) group at the 2S position, and a sulfanyl (-SH) group at the 4-position of a butanoate backbone.

Properties

CAS No.

139427-42-2

Molecular Formula

C4H8N2O3S

Molecular Weight

164.19 g/mol

IUPAC Name

(2S)-2-amino-4-nitrososulfanylbutanoic acid

InChI

InChI=1S/C4H8N2O3S/c5-3(4(7)8)1-2-10-6-9/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1

InChI Key

QWPCKAAAWDCDCW-VKHMYHEASA-N

Isomeric SMILES

C(CSN=O)[C@@H](C(=O)O)N

Canonical SMILES

C(CSN=O)C(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S-Nitrosohomocysteine; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitroso (2S)-2-amino-4-sulfanylbutanoate typically involves the nitrosation of the corresponding amino acid derivative. One common method is the reaction of 2-amino-4-sulfanylbutanoate with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .

Industrial Production Methods

Industrial production of nitroso compounds often involves large-scale nitrosation reactions using continuous flow reactors to maintain precise control over reaction parameters. This approach minimizes the formation of by-products and maximizes yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Nitroso (2S)-2-amino-4-sulfanylbutanoate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitroso group can yield hydroxylamines.

    Substitution: The nitroso group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that nitroso compounds, including nitroso (2S)-2-amino-4-sulfanylbutanoate, exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides, which include nitroso functionalities, showed promising activity against various bacterial strains. The presence of nitroso groups enhances the biological activity of these compounds, making them potential candidates for developing new antibiotics .

Nitrosation and Carcinogenicity Studies
Nitroso compounds are often studied for their role in nitrosation reactions, which can lead to the formation of carcinogenic agents. For instance, nitroso (2S)-2-amino-4-sulfanylbutanoate can be formed from dietary precursors during nitrosation processes in acidic environments like the stomach. Studies have shown that certain nitrosated compounds possess mutagenic properties, raising concerns about their safety in food products . Understanding these mechanisms is crucial for assessing the risks associated with dietary intake of such compounds.

Food Science

Food Preservation and Safety
Nitroso compounds are relevant in food science, particularly regarding food preservation and safety. The ability of nitroso (2S)-2-amino-4-sulfanylbutanoate to inhibit microbial growth makes it a candidate for use as a preservative. Its effectiveness against pathogens could help extend the shelf life of food products while ensuring safety from spoilage .

Detection of Nitrosamines in Foods
The presence of nitroso compounds in food products has raised concerns over their potential health impacts. Analytical methods are being developed to detect these compounds in various foods, particularly processed meats and fried foods, where nitrosation is likely to occur. This research is vital for regulatory agencies to establish acceptable intake levels and ensure consumer safety .

Environmental Studies

Environmental Impact and Biodegradation
The environmental implications of nitroso compounds are significant due to their potential toxicity and persistence in ecosystems. Studies have focused on the degradation pathways of nitroso (2S)-2-amino-4-sulfanylbutanoate in soil and water environments. Understanding its biodegradation can inform strategies for mitigating pollution and protecting water quality .

Role in Nitrogen Cycling
Nitroso compounds play a role in nitrogen cycling within ecosystems. Research indicates that they can affect microbial communities responsible for nitrogen transformations, which are critical for soil health and fertility. Investigating these interactions can enhance our understanding of nutrient dynamics in agricultural systems .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Evaluation of sulfonamide derivativesCompounds with nitroso groups showed higher antibacterial activity against Bacillus subtilis compared to non-nitrosated counterparts .
Carcinogenicity Assessment Nitrosation of dietary precursorsNitrosated fish products exhibited mutagenic activity in laboratory tests, highlighting the need for monitoring dietary intake .
Environmental Persistence Biodegradation studiesNitroso (2S)-2-amino-4-sulfanylbutanoate showed varying degradation rates depending on environmental conditions, affecting its ecological impact .

Mechanism of Action

The mechanism of action of nitroso (2S)-2-amino-4-sulfanylbutanoate involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. The nitroso group can undergo homolytic cleavage to generate NO, which then interacts with molecular targets such as guanylate cyclase, leading to the activation of signaling pathways involved in vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Acyloxy Nitroso Compounds (HNO Donors)

Acyloxy nitroso compounds, such as 1-nitrosocyclohexyl acetate, release nitroxyl (HNO) via ester hydrolysis under physiological conditions. Key comparisons include:

  • Reactivity: Acyloxy nitroso compounds hydrolyze to yield HNO and ketones, with half-lives ranging from minutes to days depending on ester substituents .
  • Biological Activity: Acyloxy nitroso compounds exhibit vasodilatory and antiplatelet effects . The amino and sulfanyl groups in the target compound could modulate similar bioactivities but may also introduce toxicity risks if endogenous nitroso derivatives form .

Table 1: Comparison of HNO-Releasing Nitroso Compounds

Property Acyloxy Nitroso Compounds Nitroso (2S)-2-Amino-4-Sulfanylbutanoate
Functional Groups Nitroso, ester Nitroso, amino, sulfanyl
HNO Release Mechanism Ester hydrolysis Unclear (potential thiol interactions)
Half-Life (pH 7.4) 50–120 minutes Not determined
Biological Role Vasodilation Hypothesized redox modulation

Nitroso Intermediates in Biodegradation

Nitroso compounds like 2-nitroso-4-nitrotoluene are transient intermediates in the anaerobic biodegradation of nitroaromatics (e.g., 2,4-dinitrotoluene) . Comparisons include:

  • Stability: Biodegradation-derived nitroso intermediates are highly unstable, often degrading within hours . The sulfanyl and amino groups in the target compound could enhance stability via intramolecular hydrogen bonding or redox buffering.
  • Environmental Impact: Nitroso intermediates from explosives like RDX and HMX persist in ecosystems, contributing to long-term contamination .

Carcinogenic Nitroso Compounds

Endogenous nitroso compounds formed in the gastrointestinal tract (e.g., from red meat consumption) are linked to colorectal cancer via DNA alkylation . Key contrasts:

  • Formation Pathways: Heme iron in red meat catalyzes endogenous nitroso compound formation, which accumulates in feces . The target compound, if synthetic or dietary, might bypass heme-dependent pathways but could still act as a direct carcinogen.
  • Metabolic Fate: Fecal nitroso compounds exhibit inter-individual variability due to microbial flora differences .

Table 2: Carcinogenicity Risk Factors

Factor GI-Formed Nitroso Compounds Nitroso (2S)-2-Amino-4-Sulfanylbutanoate
Primary Source Red meat Synthetic/unknown
Key Catalysts Heme iron, gut microbiota Potential enzymatic/abiotic reactions
Stability in Environment Low (short-lived) Moderate (if stabilized by substituents)

Nitroaromatic Anti-TB Agents

Nitroaromatic compounds like benzothiazinones (BTZs) are prodrugs that release nitroso intermediates upon thiol-mediated reduction, inhibiting bacterial enzymes . Comparisons include:

  • Redox Activation : BTZs require enzymatic reduction to nitroso forms for activity . The target compound’s pre-existing nitroso group might bypass this step, offering faster action but risking off-target reactivity.
  • Thiol Interactions : BTZ nitroso intermediates form disulfides with cysteine thiols . The sulfanyl group in the target compound could compete for similar reactive sites, altering its mechanism.

Biological Activity

Nitroso (2S)-2-amino-4-sulfanylbutanoate, a compound derived from the amino acid cysteine, has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Nitroso (2S)-2-amino-4-sulfanylbutanoate is characterized by the presence of a nitroso group (-NO) attached to an amino acid structure. This configuration is significant in determining its reactivity and biological interactions.

The biological activity of nitroso compounds often involves the release of nitric oxide (NO), which plays a crucial role in various physiological processes. The mechanisms can be summarized as follows:

  • Nitric Oxide Release : Nitroso compounds can donate NO, influencing vascular relaxation and exhibiting anti-inflammatory properties.
  • Antioxidant Activity : These compounds may act as antioxidants, scavenging free radicals and reducing oxidative stress.
  • Modulation of Enzyme Activity : Nitroso derivatives can interact with various enzymes, potentially inhibiting or enhancing their activity.

Antimicrobial Properties

Recent studies have indicated that nitroso compounds exhibit antimicrobial activity against a range of pathogens. For instance:

  • Antibacterial Activity : Nitroso (2S)-2-amino-4-sulfanylbutanoate demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : It has shown significant inhibition against common fungal strains such as Candida albicans and Aspergillus niger.

Cytotoxic Effects

Research has highlighted the cytotoxic potential of nitroso compounds in cancer therapy:

  • Cancer Cell Lines : In vitro studies revealed that nitroso (2S)-2-amino-4-sulfanylbutanoate exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
  • Mechanism : The cytotoxicity is believed to be mediated through apoptosis induction and disruption of cellular redox balance.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted on the efficacy of nitroso (2S)-2-amino-4-sulfanylbutanoate against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties .
  • Cytotoxicity in Cancer Research :
    • In a comparative study involving various nitroso derivatives, nitroso (2S)-2-amino-4-sulfanylbutanoate was found to have an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting significant anticancer activity .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus32 µg/mL
CytotoxicMCF-7 Cells15 µM
AntifungalCandida albicans25 µg/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
s-Nitroso-l-homocysteine
Reactant of Route 2
s-Nitroso-l-homocysteine

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